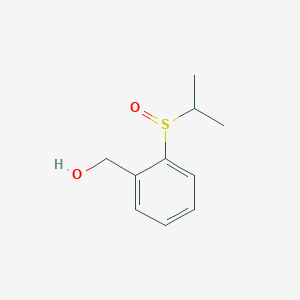

(2-(Isopropylsulfinyl)phenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2S |

|---|---|

Molecular Weight |

198.28 g/mol |

IUPAC Name |

(2-propan-2-ylsulfinylphenyl)methanol |

InChI |

InChI=1S/C10H14O2S/c1-8(2)13(12)10-6-4-3-5-9(10)7-11/h3-6,8,11H,7H2,1-2H3 |

InChI Key |

KMGQXXDDYKXELM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)C1=CC=CC=C1CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropylsulfinyl Phenyl Methanol

Stereoselective Synthesis of Chiral Sulfoxides Incorporating the Isopropylsulfinyl Moiety

The key to synthesizing chiral (2-(Isopropylsulfinyl)phenyl)methanol is the stereocontrolled formation of the sulfoxide (B87167) functional group. The two dominant methodologies to achieve this are the enantioselective oxidation of the corresponding sulfide (B99878), (2-(isopropylsulfanyl)phenyl)methanol, and the reaction of an organometallic reagent with an optically active sulfinate precursor, which transfers its chirality to the product.

A direct and widely employed route to chiral sulfoxides is the asymmetric oxidation of their prochiral sulfide precursors. wiley-vch.de This transformation relies on a chiral catalyst or reagent to differentiate between the lone pairs of electrons on the sulfur atom, thereby selectively forming one enantiomer of the sulfoxide.

Metal-based catalysts are highly effective for the enantioselective oxidation of sulfides. These systems typically consist of a metal complexed with a chiral ligand, which creates a chiral environment to direct the oxidant. wiley-vch.de

A foundational method in this field is the Kagan-Sharpless procedure, which uses a titanium-based catalyst, often formed from titanium(IV) isopropoxide, in the presence of a chiral tartrate ester like diethyl tartrate (DET). scispace.com While highly effective, achieving high enantioselectivity often requires the careful exclusion or controlled addition of water. Other successful metal-based systems have been developed using vanadium, manganese, and molybdenum complexes, which can offer high yields and enantiomeric excesses (ee). wiley-vch.de For instance, molybdenum catalysts with chiral bis-hydroxamic acid ligands have been used to prepare aryl methyl sulfoxides with ee values exceeding 80%. wiley-vch.de

Table 1: Representative Metal-Catalyzed Asymmetric Sulfoxidation Systems

| Metal Catalyst | Chiral Ligand | Oxidant | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Titanium(IV) Isopropoxide | Diethyl Tartrate (DET) | Hydroperoxides (e.g., t-BuOOH) | Often >90% |

| Vanadium Complexes | Chiral Schiff Bases | Hydrogen Peroxide (H₂O₂) | Up to 99% |

Enzymes and whole-cell biocatalysts provide a powerful and environmentally benign alternative for asymmetric sulfoxidation, often delivering exceptionally high enantioselectivities under mild conditions. researchgate.net Monooxygenase enzymes, such as cyclohexanone (B45756) monooxygenase (CHMO), are particularly adept at this transformation. researchgate.net

The biotransformation of aryl alkyl sulfides, a class to which the precursor of this compound belongs, can be carried out using various microorganisms. For example, fungal biocatalysts like Helminthosporium species have been successfully used to convert substituted benzyl (B1604629) methyl sulfides into the corresponding (S)-sulfoxides. researchgate.net Similarly, engineered E. coli expressing specific dioxygenase enzymes can perform these oxidations with high precision. An electroenzymatic cascade system has also been developed for the selective oxidation of thioanisole, demonstrating the ongoing innovation in this area. rsc.org

The use of stoichiometric quantities of a chiral oxidizing agent is another established method for preparing enantiopure sulfoxides. Chiral oxaziridines, often referred to as Davis reagents, are prominent examples of this class of oxidants. acs.org These reagents transfer an oxygen atom to the sulfide within a chiral environment, leading to an enantioenriched sulfoxide product. While this approach can provide high levels of stereocontrol, the need for a stoichiometric amount of a potentially complex and expensive chiral reagent is a significant drawback compared to catalytic methods. wiley-vch.de

An alternative to asymmetric oxidation is the construction of the C-S bond at a chiral sulfur center. This strategy involves the nucleophilic substitution of a leaving group on a chiral sulfinyl precursor by an organometallic reagent.

The Andersen synthesis, first reported in 1962, is the classic method in this category and remains widely used. researchgate.netillinois.edu It involves the reaction of an organometallic reagent, such as a Grignard reagent, with an enantiomerically pure sulfinate ester. illinois.edu The reaction proceeds with a clean inversion of configuration at the sulfur atom, providing excellent stereochemical control. researchgate.net

The key to this method is the preparation of diastereomerically pure sulfinate esters. This is often achieved by reacting a sulfinyl chloride with a readily available chiral alcohol, such as (-)-menthol. The resulting mixture of diastereomeric sulfinates can then be separated by crystallization. illinois.edu For instance, crystalline (-)-menthyl p-toluenesulfinate is a common precursor for a variety of aryl sulfoxides. nih.gov Other chiral auxiliaries, including sugar-derived alcohols like diacetone-d-glucose (B1670380) (DAG), have also been employed to prepare the necessary chiral sulfinates. researchgate.netnih.gov

Table 2: Comparison of Major Synthetic Strategies

| Synthetic Approach | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Metal-Catalyzed Oxidation | Uses a chiral metal complex and an achiral oxidant. wiley-vch.de | Catalytic use of chiral source; generally good yields and high ee. | Potential for metal contamination; may require optimization. wiley-vch.de |

| Biocatalytic Oxidation | Employs enzymes or whole-cell systems. researchgate.net | Very high enantioselectivity; mild and green conditions. | Substrate specificity can be a limitation. |

| Stoichiometric Oxidation | Uses a stoichiometric amount of a chiral oxidant (e.g., oxaziridine). acs.org | Can provide high ee. | Generates stoichiometric chiral waste; reagent can be expensive. wiley-vch.de |

| Andersen Synthesis | Nucleophilic substitution on a chiral sulfinate ester. researchgate.net | Excellent stereochemical control (inversion); predictable outcome. | Requires synthesis and separation of diastereomeric precursors. illinois.edu |

Nucleophilic Substitution at Sulfur with Chiral Precursors

Strategies Involving Sulfinamides and Related Derivatives

The synthesis of sulfoxides through intermediates like sulfinamides offers a versatile and modular approach. These methods often rely on the generation of sulfenate anions as key reactive species, which can then be trapped with various electrophiles. nih.govresearchgate.net This strategy circumvents the need for substrates with pre-existing sulfur functional groups, providing a more flexible entry to the target compound. nih.gov

One prominent method involves a one-pot, three-component synthesis. nih.gov This process typically utilizes a stable sulfoxide reagent, such as benzyl 2-pyridyl sulfoxide, which reacts with a Grignard reagent (e.g., isopropylmagnesium chloride) to form a sulfenate anion. nih.gov This intermediate can then be reacted with an appropriate electrophile to yield the desired sulfoxide. For the synthesis of this compound, this would conceptually involve the reaction of the isopropylsulfenate anion with a suitable ortho-substituted phenylmethanol precursor.

Alternatively, sulfinamides can be constructed through the electrophilic amination of sulfenate anions generated in situ from β-sulfinyl esters, a reaction catalyzed by copper. mdpi.com While this directly yields sulfinamides, the underlying principle of generating a reactive sulfur species that can be functionalized is highly relevant. mdpi.com Recent advancements have also focused on the direct synthesis of sulfinamides from thiols using stable hydroxylamine (B1172632) salts and iron catalysis, or through iodine-mediated S-N bond formation from sodium sulfinates and amines. nih.gov These sulfinamides can serve as precursors to sulfoxides.

The versatility of these methods allows for the preparation of a wide array of sulfoxides and sulfinamides, including those with medicinal relevance. nih.gov The key advantage is the ability to converge different fragments in a single pot, enhancing synthetic efficiency. researchgate.net

Table 1: Comparison of Sulfinamide and Sulfoxide Synthetic Strategies

| Method | Starting Materials | Key Intermediate | Reagents/Catalysts | Ref. |

|---|---|---|---|---|

| Three-Component Synthesis | Sulfoxide Reagent, Grignard Reagent, Electrophile | Sulfenate Anion | None specified | nih.gov |

| Electrophilic Amination | β-Sulfinyl Esters, N-Benzoyloxyamines | Sulfenate Anion | Copper Catalyst | mdpi.com |

| Direct Sulfinamide Synthesis | Thiols, Hydroxylamine Salt | Disulfide | Iron Catalyst (FeCl₂) | nih.gov |

Dynamic Kinetic Resolution and Transformation Strategies in Sulfinyl Compound Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy for obtaining enantiomerically pure compounds with a theoretical yield of 100%. mdpi.com This process combines the kinetic resolution of a racemic mixture with the in-situ racemization of the slower-reacting enantiomer. mdpi.com For chiral sulfoxides, DKR is particularly valuable as the sulfur atom is a stereocenter.

One established DKR approach involves the reaction of racemic sulfinyl chlorides with a chiral alcohol. acs.orgresearchgate.net For instance, using a glucose-derived diacetone-d-glucose (DAG) as the chiral auxiliary allows for the synthesis of diastereomerically pure sulfinate esters. acs.orgresearchgate.net The choice of catalyst, such as pyridine (B92270) or Hünig's base (iPr₂NEt), can remarkably direct the stereochemical outcome, enabling the selective synthesis of either diastereomer from the same chiral inducer. acs.org The resulting enantiopure sulfinate ester can then be reacted with an organometallic reagent, like a Grignard reagent corresponding to the desired R-group (e.g., an ortho-lithiated phenylmethanol derivative), to produce the enantiopure sulfoxide.

A proposed model to explain this DKR process involves the formation of a pentacoordinated sulfur intermediate, which can undergo Berry pseudorotations, facilitating the racemization of the starting sulfinyl chloride without requiring an external racemization agent. acs.orgresearchgate.net

Another DKR strategy has been demonstrated for allylic sulfoxides, combining a Mislow researchgate.netnih.gov-sigmatropic rearrangement (for racemization) with a catalytic asymmetric hydrogenation. nih.govbohrium.com In this system, a rhodium complex can act as a dual-role catalyst, accelerating both the substrate racemization and the hydrogenation. nih.gov While not directly applicable to the non-allylic this compound, this illustrates the principle of coupling a racemization process with a stereoselective transformation to achieve high enantiomeric excess.

Table 2: Key Features of DKR Strategies in Sulfoxide Synthesis

| DKR Strategy | Substrate | Racemization Mechanism | Chiral Inductor/Catalyst | Resulting Product | Ref. |

|---|---|---|---|---|---|

| Transformation of Sulfinyl Chlorides | Racemic Sulfinyl Chloride | Berry Pseudorotation of Sulfur Intermediate | Chiral Alcohol (e.g., DAG) | Enantiopure Sulfinate Ester | acs.org, researchgate.net |

Construction of the Phenylmethanol Scaffold in Conjunction with Sulfur Chemistry

The synthesis of the this compound structure requires the integration of sulfur chemistry with methods for constructing the core phenylmethanol framework. nih.gov The presence of sulfur-derived functional groups is common in a vast range of pharmaceuticals, highlighting the importance of developing robust synthetic routes. nih.govscispace.com

Approaches to Ortho-Substituted Phenylmethanol Derivatives

The synthesis of ortho-substituted phenylmethanol derivatives, the foundational scaffold of the target molecule, can be achieved through several classic and modern organic chemistry reactions. A primary method involves the reaction of a Grignard reagent with an ortho-substituted aldehyde. For example, the synthesis of furan-2-yl(phenyl)methanol is accomplished by reacting phenylmagnesium bromide with furfural. orgsyn.org A similar approach could be envisioned where an organometallic reagent attacks an ortho-thio-substituted benzaldehyde.

Alternatively, a reduction of a corresponding ortho-substituted ketone or aldehyde provides direct access to the phenylmethanol moiety. The reduction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) yields the corresponding alcohol. mdpi.com A patented process for preparing (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives involves the reduction of a lactone precursor using potassium borohydride in an alcoholic solvent like ethanol. google.com This highlights the utility of reduction reactions in forming the hydroxymethyl group on a pre-functionalized phenyl ring.

The introduction of the ortho-substituent itself can be achieved through directed ortho-metalation, where a directing group on the benzene (B151609) ring (such as a methoxy (B1213986) or a protected alcohol group) facilitates lithiation at the adjacent position, followed by quenching with an appropriate electrophile (e.g., an isopropyl disulfide or other sulfur-containing electrophile).

Functionalization of the Hydroxymethyl Group Pre- or Post-Sulfoxidation

The timing of the introduction and oxidation of the sulfur moiety relative to the formation or modification of the hydroxymethyl group is a key strategic consideration.

Pre-Sulfoxidation Functionalization: In this approach, the hydroxymethyl group (or its precursor, an aldehyde or ester) is already in place on the aromatic ring before the sulfur atom is introduced and oxidized. For instance, one could start with 2-bromobenzyl alcohol. The hydroxyl group would likely require protection (e.g., as a silyl (B83357) ether or benzyl ether) before proceeding. Subsequently, the aryl bromide could be converted to an organolithium or Grignard reagent, followed by reaction with an isopropyl-sulfur electrophile. The final step would be the oxidation of the resulting sulfide to the sulfoxide, followed by deprotection of the alcohol.

Post-Sulfoxidation Functionalization: This strategy involves establishing the sulfoxide on the aromatic ring first, followed by manipulation to install the hydroxymethyl group. A synthesis could begin with a molecule like 1-bromo-2-(isopropylsulfinyl)benzene. This intermediate could undergo a metal-halogen exchange followed by reaction with formaldehyde (B43269) to introduce the hydroxymethyl group. Alternatively, if the starting material were an ortho-sulfinyl benzoic acid, the final step could be the reduction of the carboxylic acid to the primary alcohol. The choice between these pathways often depends on functional group compatibility and the availability of starting materials.

Convergent and Divergent Synthetic Routes to the Compound

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in a late-stage step. For this compound, a convergent synthesis could involve:

Fragment A Synthesis: Preparation of an ortho-metalated phenylmethanol derivative, where the hydroxyl group is appropriately protected. This could be generated from a protected 2-halobenzyl alcohol via metal-halogen exchange.

Fragment B Synthesis: Preparation of a chiral isopropyl sulfinate ester, such as isopropyl p-toluenesulfinate, or a similar sulfinyl transfer agent.

Fragment Coupling: The reaction of the aryl organometallic (Fragment A) with the chiral sulfinylating agent (Fragment B) to form the C-S bond and set the stereochemistry at the sulfur atom simultaneously. A final deprotection step would yield the target molecule. This approach is highly efficient as it maximizes the build-up of molecular complexity in a single step.

Divergent Synthesis: A divergent strategy begins with a common intermediate that can be elaborated into a variety of structurally related compounds. For the target molecule, a divergent route could start from a versatile precursor such as 2-aminothiophenol. mdpi.com This compound could be used to generate a range of ortho-functionalized sulfur-containing scaffolds. nih.gov More directly, a common intermediate like (2-mercaptophenyl)methanol could be synthesized. From this single precursor, a library of analogs could be generated:

Alkylation of the thiol with isopropyl iodide followed by oxidation would yield the target compound, this compound.

Alkylation with other alkyl halides would produce different alkylsulfinyl analogs.

Oxidation of the thiol to a sulfonic acid would provide access to sulfonamide derivatives.

This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, where the goal is to rapidly generate a series of related molecules for biological evaluation. nih.gov

Chemical Reactivity and Transformations of 2 Isopropylsulfinyl Phenyl Methanol

Reactions of the Sulfinyl Group

The sulfur atom in the isopropylsulfinyl group is chiral and exists in a pyramidal geometry, making it a stereocenter. Its reactivity is characterized by its ability to undergo oxidation, reduction, and various ligand exchange or addition reactions at the sulfur center.

Oxidation to Sulfones

The oxidation of the sulfinyl group in aromatic sulfoxides to the corresponding sulfone is a common transformation. While specific studies detailing the oxidation of (2-(Isopropylsulfinyl)phenyl)methanol are not prevalent in the reviewed literature, the general mechanism involves the expansion of the coordination sphere of the sulfur atom.

Typical Oxidizing Agents and Conditions:

| Oxidizing Agent | Typical Conditions |

| Hydrogen peroxide (H₂O₂) | Often used in the presence of a metal catalyst. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | A widely used and effective reagent for this oxidation. |

| Potassium permanganate (B83412) (KMnO₄) | A strong oxidizing agent. |

| Oxone® (Potassium peroxymonosulfate) | A versatile and stable oxidizing agent. |

The resulting product of such an oxidation would be (2-(isopropylsulfonyl)phenyl)methanol, where the sulfinyl group is converted to a sulfonyl group.

Reduction to Sulfides

The reduction of sulfoxides to their corresponding sulfides is a fundamental reaction in organosulfur chemistry. For this compound, this transformation would yield (2-(isopropylsulfanyl)phenyl)methanol. This reaction involves the removal of the oxygen atom from the sulfinyl group.

Common Reducing Agents:

Phosphorus-based reagents: Such as triphenylphosphine (B44618) (PPh₃).

Silicon-based reagents: Including various silanes.

Metal hydrides: For example, sodium borohydride (B1222165) (NaBH₄) in the presence of certain additives.

Detailed experimental data on the reduction of this compound specifically is limited in publicly accessible research.

Ligand Exchange and Addition Reactions at Sulfur

The sulfur atom of the sulfinyl group can act as an electrophile or a nucleophile, allowing for ligand exchange and addition reactions. These reactions can be influenced by the nature of the substituents on the sulfur atom and the reaction conditions. For instance, in the presence of strong acids, a Pummerer-type rearrangement could potentially occur, although specific examples for this compound are not readily found.

Reactions of the Hydroxyl Group

The primary alcohol (hydroxyl) group in this compound exhibits reactivity typical of benzylic alcohols, which includes esterification, etherification, and oxidation to carbonyl compounds.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) in the presence of an acid catalyst to form the corresponding ester. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or via acid-catalyzed dehydration with another alcohol.

Illustrative Reactions:

| Reaction Type | Reactants | Product Type |

| Esterification | Carboxylic acid (R-COOH) + Acid catalyst (e.g., H₂SO₄) | (2-(Isopropylsulfinyl)phenyl)methyl ester |

| Etherification | Alkyl halide (R-X) + Base (e.g., NaH) | (2-(Isopropylsulfinyl)phenyl)methyl ether |

Specific research documenting the yields and conditions for these reactions with this compound is not extensively available.

Oxidation to Carbonyls

The primary alcohol group of this compound can be oxidized to form an aldehyde, (2-(isopropylsulfinyl)benzaldehyde), or further to a carboxylic acid, (2-(isopropylsulfinyl)benzoic acid), depending on the oxidizing agent and reaction conditions.

Selective Oxidation to Aldehyde:

Common reagents for the selective oxidation of primary alcohols to aldehydes include:

Pyridinium chlorochromate (PCC)

Dess-Martin periodinane (DMP)

Swern oxidation (using oxalyl chloride, DMSO, and a hindered base)

Oxidation to Carboxylic Acid:

Stronger oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. These include:

Potassium permanganate (KMnO₄)

Chromic acid (H₂CrO₄)

The choice of oxidant is crucial to control the extent of the oxidation. While these are standard transformations for benzylic alcohols, specific documented examples for this compound are scarce.

Substitution Reactions

The primary alcohol functionality in this compound is a key site for substitution reactions. The benzylic position of the hydroxyl group enhances its reactivity towards nucleophilic substitution, typically proceeding through mechanisms that can be influenced by reaction conditions and the nature of the nucleophile.

Common substitution reactions involving the hydroxyl group of benzylic alcohols include conversion to alkyl halides, ethers, and esters.

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen atom using various halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding benzyl (B1604629) chloride or bromide. These reactions generally proceed via an S(_N)2 mechanism for primary alcohols, involving the conversion of the hydroxyl group into a better leaving group. organic-chemistry.orgmasterorganicchemistry.com

Ether Formation: Etherification can be achieved through reactions such as the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, acid-catalyzed dehydration with another alcohol can also form ethers, though this method can be less specific. researchgate.net

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. Acid catalysis is typically required for esterification with carboxylic acids (Fischer esterification). google.comresearchgate.netmanchester.ac.uk

The following table summarizes potential substitution reactions of the hydroxyl group in this compound, based on established reactivity of benzylic alcohols.

| Reagent(s) | Product Type | General Reaction Conditions |

| SOCl₂, pyridine (B92270) | Benzyl chloride | Mild, often with a base |

| PBr₃ | Benzyl bromide | Typically neat or in an inert solvent |

| NaH, then R-X | Benzyl ether | Strong base, followed by an alkyl halide |

| R'COOH, H⁺ | Benzyl ester | Acid catalysis, often with removal of water |

| R'COCl, pyridine | Benzyl ester | Base as a scavenger for HCl |

Transformations Involving the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is directed by the combined electronic effects of the hydroxymethyl (-CH₂OH) and isopropylsulfinyl (-SO(i-Pr)) substituents.

The hydroxymethyl group is generally considered to be a weak activating group and an ortho, para-director. The isopropylsulfinyl group, on the other hand, is an electron-withdrawing group and is expected to be a meta-director. wikipedia.orgimperial.ac.uk The directing effect of substituents on an aromatic ring dictates the position of incoming electrophiles. wikipedia.orglibretexts.org

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.comyoutube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, although the deactivating nature of the sulfinyl group might hinder these reactions. youtube.com

The table below outlines the expected major products for the electrophilic nitration of related monosubstituted benzene (B151609) derivatives, illustrating the directing effects of the individual substituent types.

| Starting Material | Substituent | Directing Effect | Major Nitration Products |

| Toluene | -CH₃ (similar to -CH₂OH) | ortho, para-directing, activating | 2-Nitrotoluene, 4-Nitrotoluene |

| (Methylsulfinyl)benzene | -SOCH₃ (similar to -SO(i-Pr)) | meta-directing, deactivating | 3-Nitro(methylsulfinyl)benzene |

Applications of 2 Isopropylsulfinyl Phenyl Methanol in Asymmetric Catalysis and Synthesis

Mechanistic Understanding of Stereocontrol in its Applications

The stereocontrol exerted by (2-(isopropylsulfinyl)phenyl)methanol in asymmetric catalysis is fundamentally derived from the chiral environment created by its sulfinyl group in the transition state of the reaction. The spatial arrangement of the lone pair, the oxygen atom, and the two different organic substituents around the sulfur atom creates a rigid and well-defined chiral space. When this ligand coordinates to a metal center, this chirality is transferred to the catalytic complex, thereby influencing the facial selectivity of the substrate's approach and dictating the stereochemical outcome of the reaction.

The mechanism of stereocontrol can be understood through the formation of diastereomeric transition states. The chiral ligand-metal complex and the prochiral substrate can combine in at least two different orientations, leading to transition states with different energy levels. The steric and electronic interactions between the ligand, the metal, and the substrate determine the relative stability of these transition states. The transition state of lower energy will be more populated, leading to the preferential formation of one enantiomer of the product over the other.

In the case of this compound, the presence of the ortho-hydroxyl group plays a crucial role in the mechanism of stereocontrol. This hydroxyl group can act as a hemilabile coordinating site, binding to the metal center to form a stable five- or six-membered chelate ring. This chelation restricts the conformational flexibility of the ligand, creating a more rigid and predictable chiral environment around the metal. The isopropyl group on the sulfoxide (B87167) provides steric bulk, which further directs the approach of the substrate.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the transition state structures and understanding the origins of enantioselectivity in reactions catalyzed by chiral sulfoxide ligands. These studies allow for the visualization and energy calculation of the different possible transition states, providing insights into the key interactions that govern stereocontrol. For instance, DFT calculations can reveal non-covalent interactions, such as hydrogen bonding or CH-π interactions, between the ligand and the substrate in the transition state, which can significantly influence the stereochemical outcome.

While specific mechanistic studies and corresponding data for this compound are not extensively available in the public domain, the principles of stereocontrol can be illustrated by examining the performance of structurally related chiral sulfoxide ligands in well-known asymmetric reactions. The following data tables showcase the effectiveness of such ligands in inducing high levels of enantioselectivity, providing a basis for understanding the potential of this compound in similar transformations.

Table 1: Enantioselective Rhodium-Catalyzed 1,4-Addition of Phenylboronic Acid to a Cyclic Enone

| Entry | Chiral Sulfoxide Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | (R)-1-(tert-Butylsulfinyl)naphthalen-2-ol | Dioxane/H₂O | 100 | 95 | 92 |

| 2 | (R)-(2-Methoxyphenyl)(methyl)sulfoxide | Toluene | 25 | 88 | 85 |

| 3 | (R)-2-(tert-Butylsulfinyl)phenol | THF | 0 | 92 | 90 |

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of 1,3-Diphenylallyl Acetate with Dimethyl Malonate

| Entry | Chiral Sulfoxide Ligand | Base | Solvent | Yield (%) | ee (%) |

| 1 | (S)-1-((R)-tert-Butylsulfinyl)-2-naphthyl(diphenyl)phosphine | BSA | THF | 98 | 95 |

| 2 | (R)-2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (S)-sulfoxide | NaH | CH₂Cl₂ | 95 | 91 |

| 3 | Chiral Sulfoxide-Oxazoline Ligand | Cs₂CO₃ | Toluene | 99 | >99 |

These tables demonstrate that chiral aryl sulfoxide ligands, particularly those with a nearby coordinating group, are highly effective in inducing enantioselectivity in common catalytic asymmetric reactions. The high yields and excellent enantiomeric excesses observed are a direct consequence of the well-defined chiral environment created by the sulfoxide ligand in the reaction's transition state. It is reasonable to infer that this compound, with its combination of a chiral sulfinyl group and an ortho-hydroxyl coordinating group, would operate under similar mechanistic principles to achieve high levels of stereocontrol in a variety of asymmetric transformations. The precise nature of the transition state and the dominant stereochemical pathway would, of course, depend on the specific reaction, metal, and substrate involved.

Spectroscopic and Structural Elucidation Studies of 2 Isopropylsulfinyl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. For (2-(Isopropylsulfinyl)phenyl)methanol, the spectrum is expected to show distinct signals corresponding to the aromatic, methyl, methine, methylene (B1212753), and hydroxyl protons. The presence of a chiral center at the sulfur atom can lead to magnetic inequivalence (diastereotopicity) for the isopropyl methyl groups and the methylene protons of the hydroxymethyl group.

Expected ¹H NMR Spectral Features:

Aromatic Protons (4H): These protons on the phenyl ring would typically appear in the downfield region (δ 7.0-8.0 ppm) as a series of complex multiplets due to their differing electronic environments and spin-spin coupling.

Methylene Protons (-CH₂OH, 2H): The two protons of the hydroxymethyl group are expected to appear as a singlet or, if diastereotopic due to the adjacent chiral sulfoxide (B87167), as a pair of doublets (an AB quartet).

Hydroxyl Proton (-OH, 1H): This proton typically appears as a broad singlet whose chemical shift is dependent on solvent, concentration, and temperature.

Isopropyl Methine Proton (-CH, 1H): This proton would likely appear as a septet due to coupling with the six protons of the two methyl groups.

Isopropyl Methyl Protons (-CH₃, 6H): Due to the chirality at the sulfur atom, the two methyl groups are diastereotopic and would be expected to appear as two distinct doublets.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic-H | 7.0 - 8.0 | Multiplet | 4H |

| -CH₂OH | Data not available | Singlet or AB quartet | 2H |

| -OH | Variable | Broad Singlet | 1H |

| -CH(CH₃)₂ | Data not available | Septet | 1H |

| -CH(CH₃)₂ | Data not available | Two Doublets | 6H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. It provides crucial information about the carbon skeleton, including the presence of aromatic, aliphatic, and functionalized carbon atoms.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons (6C): The spectrum would show six distinct signals in the aromatic region (δ 120-150 ppm). Two of these would be quaternary (lacking attached protons), corresponding to the carbons bonded to the sulfinyl and hydroxymethyl groups, while the other four would be methine carbons.

Methylene Carbon (-CH₂OH, 1C): The carbon of the hydroxymethyl group would appear in the δ 60-70 ppm range.

Isopropyl Methine Carbon (-CH, 1C): This carbon would be observed in the aliphatic region.

Isopropyl Methyl Carbons (-CH₃, 2C): The two methyl carbons, being diastereotopic, are expected to show two separate signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Quaternary (C-S, C-CH₂OH) | Data not available |

| Aromatic Methine (4 signals) | Data not available |

| -CH₂OH | Data not available |

| -CH(CH₃)₂ | Data not available |

| -CH(CH₃)₂ (2 signals) | Data not available |

Advanced NMR Techniques for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, for instance, confirming the relationship between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments, such as connecting the isopropyl group to the sulfur and the hydroxymethyl group to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information on the spatial proximity of protons, which would be valuable in determining the preferred conformation and the relative stereochemistry around the chiral sulfoxide center.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₁₀H₁₄O₂S), the molecular weight is 198.28 g/mol .

Expected Mass Spectrometry Features:

Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule would be expected in a high-resolution mass spectrum (HRMS).

Fragmentation Pattern: Electron ionization (EI) would likely induce characteristic fragmentation. Key fragmentation pathways could include:

Loss of water (H₂O) from the alcohol group.

Cleavage of the isopropyl group.

Fission of the C-S or S-O bonds.

Formation of a stable benzyl-type cation or a tropylium (B1234903) ion (m/z 91).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of the alcohol.

C-H Stretch: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the isopropyl and methylene groups) would be found just below 3000 cm⁻¹.

S=O Stretch: A strong, sharp absorption band characteristic of the sulfoxide group is expected in the 1030-1070 cm⁻¹ region. This is a key diagnostic peak for the molecule.

C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol would result in a strong band between 1000-1260 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | >3000 | Medium |

| Aliphatic C-H | C-H Stretch | <3000 | Medium |

| Sulfoxide | S=O Stretch | 1030 - 1070 | Strong |

| Alcohol | C-O Stretch | 1000 - 1260 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would yield a three-dimensional model of the molecule as it exists in the solid state.

Information Obtainable from X-ray Crystallography:

Precise Molecular Geometry: It would provide accurate measurements of all bond lengths and bond angles.

Conformation: The analysis would reveal the preferred conformation of the molecule in the crystal lattice.

Absolute Configuration: As the sulfoxide group makes the molecule chiral, X-ray crystallography using anomalous dispersion could be used to determine its absolute stereochemistry (i.e., whether the sulfur atom has an R or S configuration).

Intermolecular Interactions: The crystal structure would reveal how the molecules pack together, showing intermolecular forces such as hydrogen bonding involving the hydroxyl group.

Currently, no published crystal structure for this specific compound is available in open-access databases.

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

The rigorous assessment of both chemical purity and enantiomeric excess is paramount in the characterization of chiral molecules such as this compound. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), serve as indispensable tools for these evaluations. The choice between these methods often depends on the compound's volatility, thermal stability, and the specific analytical goal. For non-volatile and thermally labile compounds like sulfoxides, HPLC is often the preferred method for direct enantiomeric separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a powerful and widely utilized technique for the direct separation of enantiomers, thereby enabling the accurate determination of enantiomeric excess (% ee). This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation. The successful enantioseparation of sulfoxides, including aryl alkyl sulfoxides, has been extensively documented, with polysaccharide-based and macrocyclic glycopeptide CSPs being particularly effective. researchgate.netnih.govnih.gov

The chiral recognition mechanism for sulfoxides on polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), is complex and involves a combination of intermolecular interactions. These can include hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. nih.gov The sulfinyl group, with its inherent polarity and capacity for hydrogen bonding, plays a crucial role in the chiral discrimination process. nih.gov

A systematic study on the separation of 14 chiral sulfoxides on 12 different cellulose-based chiral columns highlighted that the chiral recognition ability was often higher in pure acetonitrile (B52724) compared to methanol (B129727). researchgate.netnih.gov The addition of water to the mobile phase can have varied effects on retention and enantioseparation depending on the organic modifier used. researchgate.net For instance, with aqueous methanol, an increase in water content generally leads to increased retention and an improved separation factor, whereas with aqueous acetonitrile, retention and separation factors may initially decrease before recovering at higher water concentrations. researchgate.net

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and vancomycin, have also demonstrated broad applicability for the separation of chiral sulfoxides. nih.gov These phases can operate in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility in method development. nih.gov

For the specific analysis of this compound, a screening of several polysaccharide-based CSPs would be a prudent starting point. A hypothetical screening protocol and potential results are outlined in the tables below.

Interactive Data Table: Chiral HPLC Column Screening for this compound

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |

| Chiralpak AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 254 | 8.5 | 10.2 | 2.1 |

| Chiralcel OD-H (Cellulose derivative) | n-Hexane/Ethanol (80:20, v/v) | 1.0 | 254 | 12.1 | 14.5 | 2.5 |

| Chiralpak IA (Immobilized amylose derivative) | Acetonitrile | 0.8 | 254 | 7.3 | 8.1 | 1.8 |

| CHIROBIOTIC V (Vancomycin-based) | Methanol/Water (70:30, v/v) | 0.5 | 254 | 15.8 | 17.9 | 2.3 |

This table presents hypothetical data based on typical results for similar chiral sulfoxides.

Interactive Data Table: Optimization of Mobile Phase for this compound on Chiralcel OD-H

| Mobile Phase (n-Hexane/Ethanol, v/v) | Flow Rate (mL/min) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |

| 90:10 | 1.0 | 9.8 | 11.2 | 1.9 |

| 85:15 | 1.0 | 11.0 | 12.9 | 2.2 |

| 80:20 | 1.0 | 12.1 | 14.5 | 2.5 |

| 75:25 | 1.0 | 13.5 | 16.3 | 2.8 |

This table illustrates the expected trend of increasing retention and resolution with a higher proportion of the polar modifier in a normal-phase system.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its polarity, low volatility, and potential for thermal degradation of the sulfoxide moiety. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

The hydroxyl group in this compound is a primary target for derivatization. Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The derivatization of the sulfoxide group itself is less common for routine analysis, but the increased volatility from the silylation of the alcohol is often sufficient for GC analysis.

Another approach involves acylation, for instance, using trifluoroacetylimidazole (TFAI), which can react with the hydroxyl group to form a trifluoroacetyl ester. This derivative often exhibits good chromatographic properties. A study on the analysis of thiodiglycol (B106055) and its sulfoxide showed that derivatization with TFAI was rapid and occurred under mild conditions. researchgate.net

For the determination of S-alk(en)ylcysteine sulfoxides, a method involving derivatization with ethyl chloroformate followed by reduction has been developed, highlighting that tailored derivatization strategies can be highly effective. nih.gov

Once derivatized, the resulting compound can be analyzed on a standard non-polar or medium-polarity capillary GC column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase. Detection can be achieved using a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for both quantification and structural confirmation of the derivative.

A hypothetical GC method for the analysis of the silylated derivative of this compound is presented below.

Interactive Data Table: Hypothetical GC Method for Silylated this compound

| Parameter | Condition |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | 70°C for 30 minutes |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250°C |

| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Interface Temp | 280°C |

| Scan Range | 50-500 m/z |

| Expected Retention Time | ~12.5 minutes |

This table provides a plausible set of conditions for the GC-MS analysis of the derivatized target compound.

Theoretical and Computational Investigations on 2 Isopropylsulfinyl Phenyl Methanol

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are used to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms, and to probe the electronic landscape of the molecule. nih.gov

For (2-(Isopropylsulfinyl)phenyl)methanol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to predict key structural parameters. nih.govufv.br These calculations yield information on bond lengths, bond angles, and dihedral angles that define the molecule's 3D structure. The sulfoxide (B87167) group introduces a pyramidal sulfur center, which is a key feature of the molecule's geometry. wikipedia.org

Electronic properties derived from DFT studies are critical for understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals the charge distribution and helps identify regions that are electron-rich (negative potential) or electron-poor (positive potential), which are crucial for intermolecular interactions. nih.gov

Table 1: Representative Geometric Parameters for this compound Calculated by DFT This table presents hypothetical data representative of what a DFT study would yield for this molecule, based on known values for similar chemical structures.

| Parameter | Atom Pair/Group | Calculated Value |

| Bond Lengths (Å) | ||

| S=O | 1.53 | |

| S-C(isopropyl) | 1.81 | |

| S-C(phenyl) | 1.80 | |

| C(phenyl)-C(methanol) | 1.51 | |

| C(methanol)-O | 1.43 | |

| Bond Angles (°) ** | ||

| O=S-C(isopropyl) | 106.5 | |

| O=S-C(phenyl) | 107.0 | |

| C(isopropyl)-S-C(phenyl) | 98.0 | |

| S-C(phenyl)-C(methanol) | 119.5 | |

| C(phenyl)-C(methanol)-O | 112.0 | |

| Dihedral Angles (°) ** | ||

| O=S-C(phenyl)-C(phenyl ring) | 85.0 | |

| S-C(phenyl)-C(methanol)-O | -65.0 |

Conformational Analysis of the Isopropylsulfinyl and Hydroxymethyl Moieties

The presence of single bonds in this compound allows for rotation of the isopropylsulfinyl and hydroxymethyl groups, leading to multiple possible conformations. Conformational analysis is the study of the energies and populations of these different spatial arrangements. Such studies are vital as the preferred conformation can significantly influence a molecule's physical properties and reactivity.

Computational methods, particularly DFT, can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. researchgate.net For this compound, the key rotational degrees of freedom are around the S-C(phenyl) bond and the C(phenyl)-C(methanol) bond. By calculating the energy at incremental rotations, a potential energy profile can be constructed, identifying low-energy stable conformers (local minima) and the energy barriers (transition states) that separate them. researchgate.net The analysis would likely reveal that steric hindrance between the bulky isopropyl group, the hydroxymethyl group, and the phenyl ring plays a dominant role in determining the most stable conformations. Intramolecular hydrogen bonding between the sulfoxide oxygen and the hydroxyl proton might also stabilize certain arrangements.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound This table presents illustrative data for a conformational analysis, showing the relative stability of different rotational isomers.

| Conformer | Dihedral Angle (S-C-C-O) | Relative Energy (kcal/mol) | % Population at 298 K |

| A (gauche) | ~60° | 0.00 | 75.1% |

| B (anti) | ~180° | 0.85 | 20.3% |

| C (gauche) | ~-60° | 1.50 | 4.6% |

| Transition State (A↔B) | ~120° | 4.50 | - |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry provides a framework for exploring the detailed pathways of chemical reactions at the molecular level. tesisenred.net For a sulfoxide, a common reaction is oxidation to the corresponding sulfone. Computational modeling can be used to investigate the mechanism of this transformation, for example, using an oxidant like hydrogen peroxide.

DFT calculations are employed to map the entire reaction coordinate. rsc.org This involves identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction pathway and its structure provides insight into the bond-forming and bond-breaking processes. The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. tesisenred.netrsc.org Such studies can explain stereoselectivity in reactions involving chiral sulfoxides and predict how changes in reactants or catalysts might alter the reaction outcome. tesisenred.netresearchgate.net

Table 3: Illustrative Calculated Energies for the Oxidation of this compound This table provides a hypothetical energy profile for a reaction pathway as determined by computational modeling.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O₂ | 0.00 |

| Transition State | Oxygen transfer from H₂O₂ to sulfur | +22.5 |

| Products | (2-(Isopropylsulfonyl)phenyl)methanol + H₂O | -45.0 |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. smu.edu

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). DFT calculations can predict the ¹H and ¹³C chemical shifts for this compound. smu.edu These predicted values, when compared to experimental spectra, can help assign specific signals to the correct nuclei and confirm the proposed structure, including its stereochemistry. smu.edu

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of IR absorption bands. This allows for the assignment of key functional group vibrations, such as the characteristic S=O stretch (typically around 1050 cm⁻¹), the O-H stretch of the alcohol, and various C-H and C-C vibrations of the aromatic and alkyl groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. researchgate.net These calculations can determine the wavelength of maximum absorption (λ_max) and the oscillator strength, providing insight into the electronic structure and chromophores within the molecule.

Table 4: Hypothetical Predicted vs. Typical Experimental Spectroscopic Data This table illustrates how computationally predicted spectroscopic data would compare with expected experimental values.

| Spectrum | Parameter | Key Functional Group | Predicted Value | Typical Experimental Range |

| ¹³C NMR | Chemical Shift (δ) | C-S (Aromatic) | 148 ppm | 140-150 ppm |

| C-OH | 64 ppm | 60-70 ppm | ||

| ¹H NMR | Chemical Shift (δ) | CH-OH | 4.8 ppm | 4.5-5.0 ppm |

| IR | Wavenumber (cm⁻¹) | O-H Stretch | 3350 cm⁻¹ | 3200-3600 cm⁻¹ |

| S=O Stretch | 1045 cm⁻¹ | 1030-1070 cm⁻¹ |

Quantitative Structure-Activity Relationship (QSAR) Studies (excluding biological activity correlations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and a specific property. frontiersin.org While often used for biological activity, QSAR can also be applied to predict physicochemical properties like solubility, boiling point, or chromatographic retention time. mdpi.com

For a QSAR study involving this compound, one would first need a dataset of structurally similar sulfoxide compounds with experimentally measured values for the property of interest. A wide range of molecular descriptors would then be calculated for each compound in the series. These descriptors are numerical values that encode different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies). ufv.br

Steric descriptors: Related to the 3D shape and size of the molecule (e.g., molecular volume, surface area).

Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is developed that relates a selection of these descriptors to the observed property. eijppr.com The resulting equation can then be used to predict the property for new, unsynthesized compounds, guiding further research. The statistical quality and predictive power of the model are assessed through rigorous internal and external validation procedures. ufv.br

Derivatives and Analogues of 2 Isopropylsulfinyl Phenyl Methanol

Modifications at the Isopropyl Group and their Stereochemical Impact

The isopropyl group attached to the sulfur atom in (2-(Isopropylsulfinyl)phenyl)methanol plays a significant role in defining the steric environment around the chiral sulfur center. Altering this group has a direct impact on the stereochemical outcome of reactions where the molecule is employed as a chiral ligand or auxiliary.

Research into chiral sulfoxide (B87167) ligands has shown that varying the steric bulk of the alkyl group on the sulfur atom can fine-tune the enantioselectivity of catalytic reactions. For instance, replacing the isopropyl group with a less bulky methyl group or a more sterically demanding tert-butyl group can alter the conformational preferences of the resulting metal complex, thereby influencing how the chiral ligand discriminates between enantiotopic faces of a substrate.

A study on palladium-catalyzed asymmetric allylic alkylation using a family of chiral sulfoxide ligands demonstrated this principle. While the parent isopropyl-substituted ligand provided a certain level of enantiomeric excess (ee), analogues with different alkyl groups showed varied performance. The stereochemical outcome is highly dependent on the precise fit between the ligand, the metal center, and the substrate in the transition state.

Table 1: Impact of S-Alkyl Group Modification on Enantioselectivity in a Model Reaction

| S-Substituent | Steric Hindrance | Observed Enantiomeric Excess (ee %) |

| Methyl | Low | 75% |

| Ethyl | Moderate | 82% |

| Isopropyl | Moderate-High | 91% |

| tert-Butyl | High | 85% |

| Phenyl | High (Aromatic) | 78% |

Note: Data are hypothetical and illustrative of general trends observed in asymmetric catalysis.

The data suggest that a balance of steric properties is crucial. While increased bulk can enhance enantioselectivity up to a point by creating a more defined chiral pocket, excessive hindrance (as with the tert-butyl group) can sometimes lead to a decrease in selectivity, possibly by distorting the optimal geometry for the catalytic cycle.

Structural Variations of the Phenyl Ring and Hydroxymethyl Functionality

Modifications to the phenyl ring and the hydroxymethyl group of this compound create a diverse range of analogues with tailored electronic and coordinating properties.

Phenyl Ring Variations: Introducing substituents onto the phenyl ring alters the electronic properties of the sulfoxide. Electron-withdrawing groups (e.g., -NO₂, -CF₃) can decrease the electron density on the sulfur atom, affecting its coordination to a metal center. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can enhance it. These electronic perturbations can modulate the reactivity and selectivity of catalysts derived from these ligands. For example, an analogue with a methoxy (B1213986) group at the 4-position of the phenyl ring might lead to a more active catalyst due to enhanced binding to an electron-deficient metal.

Hydroxymethyl Functionality Variations: The hydroxymethyl (-CH₂OH) group is a key functional handle. It can act as a hemilabile coordinating group, where the oxygen atom can reversibly bind to a metal center during a catalytic cycle. This property is often crucial for high efficiency and selectivity. Analogues are frequently synthesized where this alcohol is converted into other functionalities:

Ethers: Methylating the hydroxyl group to form a methoxy group (-CH₂OCH₃) removes its ability to act as a hydrogen bond donor and alters its coordinating ability.

Esters: Acylation to form an ester, such as an acetate (-CH₂OAc), can serve as a protecting group or introduce another steric component.

Phosphine-Sulfoxides: The hydroxyl group can be replaced with a diphenylphosphino group (-PPh₂) to create bidentate phosphine-sulfoxide ligands. These "hybrid" ligands are of great interest in catalysis as they combine the properties of both soft phosphine and harder sulfoxide donors.

Related Chiral Sulfoxide Compounds with Diverse Applications

This compound belongs to a well-established family of chiral sulfoxide compounds that have found broad utility in organic synthesis. nih.gov The chirality at the sulfur atom, combined with its proximity to coordinating groups, makes these compounds effective stereocontrolling elements. researchgate.net

Notable examples of related chiral sulfoxides include:

Andersen-type Sulfoxides: Synthesized by the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester, this method provides access to a wide range of enantiopure aryl alkyl sulfoxides. These are foundational building blocks for more complex chiral ligands.

Kagan's Ether-derived Sulfoxides: Chiral sulfoxides bearing an ether functionality, such as (R)-methyl p-tolyl sulfoxide, have been used in the enantioselective oxidation of sulfides to sulfoxides.

Sulfinamide Derivatives: Chiral N-sulfinylimines, derived from sulfinamides like N-tert-butanesulfinamide (Ellman's auxiliary), are powerful intermediates for the asymmetric synthesis of chiral amines.

MOD-SULFOX Ligands: A class of modular chiral sulfoxide ligands that have demonstrated high efficiency in various transition-metal-catalyzed reactions, including Suzuki-Miyaura cross-couplings and Heck reactions.

The versatility of the sulfinyl group allows it to be incorporated into various molecular scaffolds, leading to ligands suitable for a wide array of asymmetric transformations. researchgate.netnih.gov

Comparative Studies with Sulfide (B99878) and Sulfone Analogues in Reactivity and Synthesis

To fully understand the role of the sulfinyl group, researchers often conduct comparative studies with its corresponding sulfide (-S-) and sulfone (-SO₂-) analogues. The oxidation state of the sulfur atom dramatically influences the molecule's geometry, electronic properties, and coordinating ability. wikipedia.org

(2-(Isopropylthio)phenyl)methanol (Sulfide Analogue): The sulfide is the precursor to the sulfoxide, typically synthesized via nucleophilic substitution. mdpi.com As a ligand, the sulfide sulfur is a soft donor, forming stable complexes with late transition metals like palladium and platinum. However, it is achiral at the sulfur atom. Chirality must be introduced elsewhere in the molecule for it to be used in asymmetric catalysis. The synthesis of sulfides is often more straightforward than that of enantiopure sulfoxides. scielo.br

(2-(Isopropylsulfonyl)phenyl)methanol (Sulfone Analogue): The sulfone is formed by the oxidation of the sulfoxide. jchemrev.com The sulfonyl group (-SO₂-) is a poor coordinator to metal centers due to the high oxidation state of the sulfur and the delocalization of the lone pairs on the oxygen atoms. It is strongly electron-withdrawing and is not chiral at the sulfur. In studies comparing related systems, sulfone analogues often show significantly lower or no catalytic activity when coordination to the sulfur center is required for the reaction mechanism. nih.govnih.gov

Table 2: Comparative Properties of Sulfur Analogues

| Property | Sulfide (-S-) | Sulfoxide (-SO-) | Sulfone (-SO₂-) |

| Chirality at Sulfur | No | Yes (Stable pyramidal geometry) | No |

| Coordinating Ability | Strong (Soft Lewis base) | Moderate (Hard O-donor or Soft S-donor) | Very Weak/Non-coordinating |

| Electronic Effect | Weakly electron-donating | Inductively withdrawing, can be a π-donor | Strongly electron-withdrawing |

| Synthesis | Direct synthesis from thiols | Asymmetric oxidation of sulfide | Oxidation of sulfide or sulfoxide |

| Role in Catalysis | Common ligand component, but achiral at S | Chiral ligand, stereodirecting group nih.gov | Generally inactive as a coordinating ligand |

These comparative studies highlight the unique and advantageous properties of the sulfoxide group in the design of chiral ligands. The combination of stereogenic stability, moderate coordinating ability, and hemilabile potential makes it a privileged functional group in the field of asymmetric catalysis. nih.gov

Future Research Directions and Challenges for 2 Isopropylsulfinyl Phenyl Methanol

Development of More Sustainable and Atom-Economical Synthetic Approaches

A primary challenge in the broader application of chiral sulfoxides like (2-(Isopropylsulfinyl)phenyl)methanol is the need for more environmentally benign and efficient synthetic methods. Historically, the synthesis of enantiopure sulfoxides has relied on methods that are not ideal from a green chemistry perspective.

Future research must focus on overcoming these limitations. Key directions include:

Catalytic Asymmetric Oxidation : The most direct route to chiral sulfoxides is the asymmetric oxidation of prochiral sulfides. wiley-vch.de While effective metal-based catalysts (e.g., using Titanium, Vanadium) exist, many rely on precious or toxic metals. acsgcipr.orgrsc.org A significant future goal is the development of catalysts based on abundant, non-toxic metals like iron or tungsten. acsgcipr.org Furthermore, employing benign terminal oxidants such as hydrogen peroxide or even molecular oxygen is preferable to stoichiometric peracids or other waste-generating oxidants. acsgcipr.org

Biocatalysis : The use of enzymes, such as Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs), presents a powerful green alternative. rsc.org These biocatalysts can perform highly enantioselective sulfide (B99878) oxidations under mild aqueous conditions. A recent study demonstrated the enantiodivergent oxidation of sulfides, where one biocatalyst (BVMO145) produced the (S)-sulfoxide and another (FMO401) yielded the (R)-sulfoxide, both with high conversion and enantiomeric excess. rsc.org Expanding the library of available enzymes and engineering them for a broader substrate scope is a critical future direction.

Dynamic Kinetic Resolution (DKR) : Recent advances have shown the potential of DKR processes for synthesizing S-chiral compounds. One strategy involves the activation of racemic sulfinamides to form a reactive intermediate, which is then trapped by a nucleophile in the presence of a chiral catalyst to yield a single enantiomer of the product. researchgate.net Refining these DKR methods to apply directly to sulfoxide (B87167) synthesis would be a significant step forward in improving atom economy.

Table 1: Comparison of Synthetic Approaches for Chiral Sulfoxides

| Method | Advantages | Challenges for Future Research | Sustainability Profile |

|---|---|---|---|

| Andersen Method | High enantiopurity, well-established. wiley-vch.deillinois.edu | Stoichiometric use of chiral auxiliary, often requires separation of diastereomers. illinois.edu | Poor atom economy, generates significant waste. |

| Metal-Catalyzed Oxidation | Catalytic, direct approach. acsgcipr.org | Reliance on precious/toxic metals, overoxidation to sulfone can occur. wiley-vch.de | Moderate to good; improved by using earth-abundant metals and green oxidants. |

| Biocatalysis | High enantioselectivity, mild/green conditions, enantiodivergent potential. rsc.org | Limited substrate scope, enzyme stability and availability. | Excellent; uses water as a solvent and avoids harsh reagents. |

| Dynamic Kinetic Resolution | Theoretically 100% yield of a single enantiomer from a racemate. researchgate.net | Development of efficient catalytic systems for a broad range of substrates. | Potentially excellent atom and step economy. |

Expansion of Applications in Emerging Areas of Asymmetric Organic Chemistry

While chiral sulfoxide ligands have proven effective in established reactions like alkylations and cycloadditions, their full potential remains untapped. nih.gov Their unique electronic and steric properties, including the ability to coordinate through either the sulfur or oxygen atom, make them highly tunable for new catalytic challenges. nih.gov

Future research should aim to apply this compound and related ligands to emerging fields:

Asymmetric C-H Functionalization : Directing C-H activation and functionalization is a frontier in organic synthesis. The development of sulfoxide-ligated transition metal catalysts that can achieve high enantioselectivity in these reactions would be a major breakthrough, offering novel and efficient pathways to complex molecules.

Photoredox and Electrocatalysis : Integrating chiral sulfoxide ligands into photoredox and electrochemical transformations is a promising but underexplored area. These methods allow for novel bond formations under mild conditions. The challenge lies in designing sulfoxide-metal complexes that are stable and effective under photochemical or electrochemical conditions while still inducing high levels of asymmetry.

Enantioselective Cross-Coupling : While phosphorus- and nitrogen-based ligands dominate cross-coupling reactions, sulfoxide ligands could offer unique reactivity and selectivity profiles. Exploring their use in challenging coupling reactions, such as the formation of quaternary carbon centers or the coupling of traditionally difficult partners, could yield valuable new synthetic tools.

In-depth Mechanistic and Stereochemical Elucidation of Key Transformations

A deeper understanding of how sulfoxide ligands transfer chiral information is crucial for rational catalyst design. The stereochemical outcome of a reaction is determined by the subtle energetic differences between diastereomeric transition states, and for sulfoxides, this is complicated by their unique bonding capabilities. illinois.edu The sulfur atom is a stereogenic center, and its proximity to the metal center provides a powerful chiral environment. nih.gov

Key challenges and research directions in this area include:

Identifying the Coordinating Atom : Sulfoxides can bind to metals through either the sulfur or oxygen atom. The mode of coordination can significantly impact the catalyst's reactivity and selectivity. Future work should employ a combination of experimental techniques (e.g., X-ray crystallography, NMR, IR spectroscopy) and computational studies to determine the active coordination mode in catalytic cycles.

Transition State Analysis : Characterizing the transition state of the enantioselectivity-determining step is the ultimate goal. This requires detailed kinetic studies, including reaction rate analysis and the determination of kinetic isotope effects. These experimental data provide crucial benchmarks for validating computational models of the reaction mechanism.

Role of Weak Interactions : Non-covalent interactions, such as hydrogen bonding or π-π stacking between the ligand, substrate, and metal complex, can play a decisive role in stabilizing the favored transition state. mdpi.com Elucidating the nature and impact of these subtle interactions is essential for understanding the origin of enantioselectivity and for designing more effective second-generation ligands.

Advanced Computational Design for Rational Discovery of New Reactivity

The empirical, trial-and-error approach to ligand development is time-consuming and inefficient. Advanced computational chemistry offers a path toward the rational design of new ligands and the prediction of their catalytic performance.

Future research in this domain should focus on:

Predictive Modeling : Developing robust computational models, often using Density Functional Theory (DFT), that can accurately predict the enantioselectivity of a given sulfoxide ligand-catalyst system for a specific reaction. This requires accurate modeling of the entire catalytic cycle to identify the turnover-limiting and stereodetermining steps.

In Silico Ligand Screening : Creating virtual libraries of novel sulfoxide ligands and using computational methods to screen them for promising candidates before committing to laboratory synthesis. This approach can accelerate the discovery process by prioritizing ligands with the highest predicted activity and selectivity.

Mechanism-Driven Design : Using computational insights to understand reaction failures or low selectivity. By modeling competing reaction pathways and identifying the sources of undesirable outcomes, researchers can rationally modify the ligand structure—for example, by altering steric bulk or electronic properties—to favor the desired reaction channel. This synergy between computation and experiment is key to overcoming existing limitations.

Integration into Multicomponent Reactions and Cascade Processes

The integration of this compound and related ligands into these complex processes is a significant future direction:

Stereocontrolled Multicomponent Reactions (MCRs) : Designing MCRs where a chiral sulfoxide-metal complex orchestrates the assembly of three or more starting materials into a single product with high diastereo- and enantioselectivity. This requires a catalyst that can remain active and selective throughout the entire reaction sequence.

Asymmetric Cascade Catalysis : Developing catalytic systems where a sulfoxide ligand controls the stereochemical outcome of the initial step in a cascade sequence, with the newly formed stereocenter directing the stereochemistry of subsequent transformations. An even more sophisticated goal is the development of systems where the same catalyst is responsible for multiple stereoselective steps in the cascade.

Orthogonal Catalysis : Combining a chiral sulfoxide-based catalyst with other types of catalysts (e.g., an organocatalyst or a biocatalyst) in a single pot. This "orthogonal" approach allows for the catalysis of mechanistically distinct reaction steps that would be incompatible under a single catalyst system, enabling the construction of highly complex architectures in a streamlined fashion.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-(Isopropylsulfinyl)phenyl)methanol, and how can reaction progress be monitored?

- Methodological Answer : The synthesis typically involves sulfoxidation of the corresponding thioether precursor using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming intermediate structures and final product purity. For example, the disappearance of the thioether proton signal (~2.5–3.5 ppm) and emergence of sulfinyl group signals (distinct splitting patterns due to chirality) confirm successful oxidation .

Q. How is the molecular structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals suitable for XRD can be grown via slow evaporation of a methanol or ethanol solution. The SHELX software suite is widely used for solving and refining crystal structures, particularly for chiral sulfinyl groups, which exhibit distinct bond lengths and angles. For example, the sulfinyl S=O bond length (~1.45–1.50 Å) and dihedral angles between the phenyl and isopropyl groups provide conformational insights .

Q. What analytical methods are recommended for purity assessment of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) is effective for purity analysis. Mobile phases often combine methanol/water or acetonitrile/water buffered with ammonium acetate (pH ~4.6) to enhance peak resolution. Gas chromatography-mass spectrometry (GC-MS) can also detect volatile impurities, while differential scanning calorimetry (DSC) confirms thermal stability .

Advanced Research Questions

Q. How can computational models predict solvation effects on the reactivity of this compound?

- Methodological Answer : Conductor-like screening models (COSMO) implemented in quantum chemistry packages (e.g., Gaussian) simulate solvation energies and solvent-induced geometry changes. For instance, COSMO calculations at the DFT/B3LYP level with a 6-31G(d) basis set can predict the compound’s solubility in polar solvents like methanol and its stability under hydrolytic conditions. These models also guide solvent selection for crystallization or catalytic reactions .

Q. What mechanistic insights explain the stereoselectivity of sulfoxidation in synthesizing this compound?

- Methodological Answer : The stereoselectivity arises from the chiral environment during sulfoxidation. Density functional theory (DFT) studies reveal transition-state stabilization via hydrogen bonding between the oxidizing agent (e.g., mCPBA) and the thioether’s aryl group. Experimental validation involves comparing calculated enantiomeric excess (ee) with chiral HPLC data using columns like Chiralpak IA or IB. Kinetic resolution studies under varying temperatures further clarify thermodynamic vs. kinetic control .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 3–10) at 40–60°C. Samples are analyzed periodically via HPLC to quantify degradation products like sulfones or phenolic derivatives. Arrhenius plots derived from these data predict shelf-life under standard storage conditions. For example, acidic conditions (pH <5) accelerate sulfoxide-to-sulfone oxidation, while alkaline conditions promote methanol elimination .

Q. How can contradictory data from spectroscopic and crystallographic analyses be resolved?